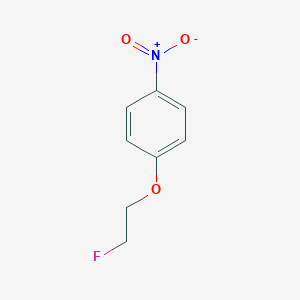

1-(2-Fluoroethoxy)-4-nitrobenzene

Overview

Description

1-(2-Fluoroethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a fluoroethoxy group and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-fluoroethanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Nitrophenol+2-FluoroethanolK2CO3this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluoroethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Major products formed from these reactions include 1-(2-Aminoethoxy)-4-nitrobenzene and other substituted derivatives.

Scientific Research Applications

Radiopharmaceutical Development

One of the primary applications of 1-(2-fluoroethoxy)-4-nitrobenzene is in the synthesis of radiopharmaceuticals, particularly for positron emission tomography (PET). The compound serves as a precursor in the production of radiolabeled agents that can be used for diagnostic imaging.

Case Study: Synthesis and Biodistribution Studies

A notable study demonstrated the preparation of 1-(2-[(18)F]fluoroethoxy)-4-nitrobenzene as part of a broader investigation into fluorinated compounds for PET imaging. The synthesis involved coupling 2-[(18)F]fluoroethanol with 1-fluoro-4-nitrobenzene, yielding a decay-corrected yield of approximately 27.7 ± 10.7% . Biodistribution studies conducted on mice showed high initial accumulation in major organs, indicating its potential utility in imaging applications.

| Compound | Decay-Corrected Yield (%) | Biodistribution Findings |

|---|---|---|

| 1-(2-[(18)F]fluoroethoxy)-4-nitrobenzene | 27.7 ± 10.7 | High accumulation in major organs; slow clearance |

| 2-[(18)F]fluoroethyl 4-fluorobenzoate | 36.1 ± 5.4 | Similar biodistribution profile |

Chemical Synthesis and Functionalization

The compound has also been explored for its role in chemical synthesis, particularly in C-F bond functionalization reactions. Its fluorinated moiety allows for selective transformations that are valuable in organic synthesis.

Case Study: C-F Bond Functionalization

Research has shown that lithium iodide can facilitate the conversion of various alkyl fluorides to iodides, highlighting the utility of fluorinated compounds like this compound in these reactions. The selectivity for monofluorides over difluorides demonstrates the compound's potential as a substrate for further functionalization .

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| This compound | LiI in dichloromethane at room temperature | >90 |

Material Science Applications

In material science, fluorinated compounds are often incorporated into polymers and coatings to enhance properties such as hydrophobicity and chemical resistance. The incorporation of this compound into polymer matrices can potentially improve their performance in various applications.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through the presence of the fluoroethoxy and nitro groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

1-(2-Fluoroethoxy)-4-nitrobenzene can be compared with similar compounds such as:

1-(2-Fluoroethoxy)benzene: Lacks the nitro group, resulting in different chemical reactivity and applications.

4-Nitroanisole: Contains a methoxy group instead of a fluoroethoxy group, leading to variations in its chemical properties and uses.

1-(2-Fluoroethoxy)-2-nitrobenzene:

The uniqueness of this compound lies in the combination of the fluoroethoxy and nitro groups, which impart distinct chemical properties and make it suitable for specific applications in research and industry.

Biological Activity

1-(2-Fluoroethoxy)-4-nitrobenzene is an organic compound characterized by a nitro group and a fluoroethoxy substituent on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure high yields of the desired product. The general reaction can be summarized as follows:

The biological activity of this compound is primarily influenced by its structural components—the fluoroethoxy and nitro groups. These groups can interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways. The nitro group can undergo reduction to form an amino group, which may enhance the compound's reactivity and biological interactions.

Antimicrobial and Anticancer Properties

Fluorinated aromatic compounds, including derivatives like this compound, have been studied for their antimicrobial and anticancer properties. Research indicates that these compounds can exhibit significant antibacterial, antifungal, and anticancer activities due to their ability to disrupt cellular processes . For instance, similar compounds have demonstrated effectiveness against various bacterial strains and cancer cell lines, suggesting that this compound may also possess these properties.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various nitro-substituted aromatic compounds on cancer cell lines. Results indicated that compounds with similar structures could inhibit cell proliferation significantly, suggesting potential use in cancer therapy .

- Antibacterial Activity : Another investigation focused on the antibacterial efficacy of fluorinated compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity, indicating that this compound could be explored for similar applications .

Toxicological Profile

The toxicological aspects of this compound are essential for assessing its safety in biological applications. Studies involving related compounds indicate potential toxicity at high doses, including effects on liver and kidney function . Understanding the LD50 (lethal dose for 50% of the population) is crucial for determining safe usage levels.

| Compound | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| 1-Chloro-4-nitrobenzene | 294-694 | Cyanosis, liver damage |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 1-(2-Fluoroethoxy)-4-nitrobenzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A brominated precursor, such as 1-(2-Bromoethoxy)-4-nitrobenzene (CAS 13288-06-7), can undergo halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or DMSO at 60–80°C . Reaction monitoring via TLC or GC-MS is advised to track substitution progress. Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the fluorinated product.

Q. What safety precautions are essential when handling this compound in research settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended if aerosols are generated .

- Emergency Measures : Ensure access to safety showers and eye-wash stations. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing the 2-fluoroethoxy group into the nitrobenzene ring?

- Methodological Answer :

- Solvent Selection : DMSO enhances fluoride ion solubility and reactivity compared to DMF, improving substitution efficiency .

- Catalysts : Crown ethers (e.g., 18-crown-6) or phase-transfer catalysts (e.g., TBAF) accelerate reaction rates by stabilizing fluoride ions .

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., elimination or nitro group reduction). Microwave-assisted synthesis can reduce reaction time while maintaining yield .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) to assess purity and detect trace impurities .

- Spectroscopy :

- NMR : ¹⁹F NMR (δ ~ -120 to -140 ppm for CF₂ groups) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) confirm substitution patterns .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1100 cm⁻¹ (C-F stretch) validate functional groups .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Keep in amber glass bottles under inert gas (N₂ or Ar) at -20°C to prevent photodegradation and hydrolysis .

- Stability Monitoring : Periodic analysis via HPLC or NMR to detect decomposition products (e.g., nitroso derivatives or fluoroethanol byproducts) .

Q. How can conflicting data regarding the reactivity of this compound in different solvents be resolved?

- Methodological Answer :

- Systematic Solvent Screening : Compare reaction outcomes in solvents with varying polarity (e.g., THF vs. DMF) to identify optimal dielectric constants for SN2 mechanisms .

- Computational Modeling : DFT calculations (e.g., Gaussian software) can predict solvent effects on transition states and activation energies .

- Controlled Replication : Reproduce conflicting studies under identical conditions (temperature, moisture levels) to isolate solvent-specific variables .

Properties

IUPAC Name |

1-(2-fluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVXJCCZJOMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567670 | |

| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109230-65-1 | |

| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.